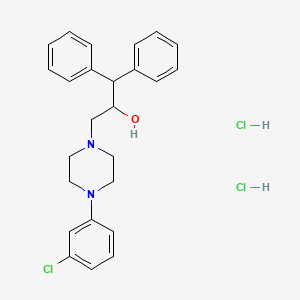

BRL-15572

Description

Properties

IUPAC Name |

3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O.ClH/c26-22-12-7-13-23(18-22)28-16-14-27(15-17-28)19-24(29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21;/h1-13,18,24-25,29H,14-17,19H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGJIKWDFWLCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042620 | |

| Record name | BRL 15572 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193611-72-2, 1173022-77-9 | |

| Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)-α-(diphenylmethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193611-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BRL 15572 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BRL-15572: A Technical Guide to its Mechanism of Action as a Selective 5-HT1D Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-15572 is a potent and selective antagonist of the serotonin 5-HT1D receptor. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. This compound has been instrumental in differentiating the physiological and pathological roles of the 5-HT1D receptor from the closely related 5-HT1B receptor. This document aims to serve as a comprehensive resource for researchers utilizing this compound in their investigations.

Core Mechanism of Action

This compound functions primarily as a competitive antagonist at the human 5-hydroxytryptamine (5-HT) receptor subtype 1D (h5-HT1D). Its mechanism involves binding to the receptor with high affinity, thereby preventing the endogenous ligand, serotonin, from binding and initiating downstream signaling cascades. The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins. Activation of this receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this interaction, this compound effectively inhibits the signaling pathway mediated by the 5-HT1D receptor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | pKi | Ki (nM) | Selectivity vs. 5-HT1D |

| h5-HT1D | 7.9 [1][2] | 12.6 | - |

| h5-HT1B | 6.1[3] | 794.3 | ~60-fold[1][2][4] |

| h5-HT1A | 7.7[3] | 19.9 | - |

| h5-HT2B | 7.4[3] | 39.8 | - |

| h5-HT2A | 6.6[3] | 251.2 | - |

| h5-HT7 | 6.3[3] | 501.2 | - |

| h5-HT2C | 6.2[3] | 631.0 | - |

| h5-HT1F | 6.0[3] | 1000.0 | - |

| h5-HT6 | 5.9[3] | 1258.9 | - |

| h5-HT1E | 5.2[3] | 6309.6 | - |

Table 2: Functional Activity of this compound

| Assay | Receptor | Parameter | Value |

| [35S]GTPγS Binding | h5-HT1D | pEC50 | 8.1[1] |

| cAMP Accumulation | h5-HT1D | pKB | 7.1[2] |

| cAMP Accumulation | h5-HT1B | pKB | <6[2] |

Note: In functional assays performed in high receptor expression systems, this compound has been observed to act as a partial agonist.[2]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and the workflows of key experimental assays used for its characterization.

Detailed Experimental Protocols

The following protocols are representative methodologies for the key experiments used to characterize this compound. These are based on standard pharmacological procedures and the specific details reported in the primary literature.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1D receptor.

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1D receptor.

-

Radioligand: [3H]5-carboxamidotryptamine ([3H]5-CT) or [3H]serotonin.

-

This compound stock solution.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% ascorbic acid.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM serotonin or another suitable 5-HT1D agonist.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Thaw the cell membrane preparation on ice.

-

Perform serial dilutions of this compound in assay buffer to achieve a range of final concentrations.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd), and either assay buffer (for total binding), the non-specific binding control, or a dilution of this compound.

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the competition binding data using non-linear regression to determine the IC50 of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

Objective: To assess the functional activity of this compound at the 5-HT1D receptor by measuring G-protein activation.

Materials:

-

Membranes from CHO cells expressing the human 5-HT1D receptor.

-

[35S]GTPγS.

-

This compound stock solution.

-

GDP.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

Non-specific binding control: 10 µM unlabeled GTPγS.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Thaw the cell membrane preparation on ice.

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine the cell membranes, GDP (typically 10-30 µM), and varying concentrations of this compound.

-

Pre-incubate the plate at 30°C for 20-30 minutes.

-

Initiate the reaction by adding [35S]GTPγS to each well.

-

Incubate at 30°C for an additional 30-60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [35S]GTPγS using a scintillation counter.

-

Plot the specific binding of [35S]GTPγS against the concentration of this compound and use non-linear regression to determine the pEC50.

cAMP Accumulation Assay

Objective: To determine the antagonist potency (pKB) of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.

Materials:

-

Whole CHO cells expressing the human 5-HT1D receptor.

-

This compound stock solution.

-

Adenylyl cyclase stimulator (e.g., forskolin).

-

A 5-HT1D receptor agonist (e.g., serotonin).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Seed the CHO cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with varying concentrations of this compound and a phosphodiesterase inhibitor for 15-30 minutes.

-

Add a fixed concentration of the 5-HT1D agonist along with forskolin to stimulate cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Plot the inhibition of the agonist response by this compound and use the Schild equation to calculate the pKB value.

Conclusion

This compound is a valuable pharmacological tool for the specific investigation of the 5-HT1D receptor. Its high selectivity over the 5-HT1B receptor allows for the precise elucidation of 5-HT1D-mediated functions in various physiological and pathological contexts. The data and protocols presented in this guide provide a comprehensive foundation for researchers to effectively utilize this compound in their studies.

References

- 1. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

BRL-15572: A Technical Guide to a Selective 5-HT1D Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-15572, chemically identified as 3-[4-(3-chlorophenyl) piperazin-1-yl]-1,1-diphenyl-2-propanol, is a potent and selective antagonist of the serotonin 5-HT1D receptor.[1][2][3][4][5] The 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) family, is primarily found in the central nervous system and plays a crucial role in various physiological processes, including the modulation of neurotransmitter release. Due to the high pharmacological similarity between 5-HT1B and 5-HT1D receptors, the development of selective ligands like this compound has been instrumental in delineating the specific functions of the 5-HT1D receptor subtype.[1] This technical guide provides an in-depth overview of this compound, including its binding profile, functional activity, and the experimental protocols used for its characterization.

Data Presentation

Table 1: Receptor Binding Affinity Profile of this compound

This table summarizes the binding affinities (pKi) of this compound for various human serotonin (5-HT) receptor subtypes. The data is compiled from radioligand binding studies, primarily conducted in Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors.[1][3]

| Receptor Subtype | pKi | Ki (nM) | Selectivity (fold) over 5-HT1D |

| 5-HT1D | 7.9 | 12.6 | 1 |

| 5-HT1B | 6.1 | 794.3 | 63 |

| 5-HT1A | 7.7 | 20.0 | 1.6 |

| 5-HT2B | 7.4 | 39.8 | 3.2 |

| 5-HT2A | 6.6 | 251.2 | 20 |

| 5-HT7 | 6.3 | 501.2 | 40 |

| 5-HT2C | 6.2 | 631.0 | 50 |

| 5-HT1F | 6.0 | 1000.0 | 79 |

| 5-HT6 | 5.9 | 1258.9 | 100 |

| 5-HT1E | 5.2 | 6309.6 | 501 |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Selectivity is calculated as the ratio of Ki values (Ki of subtype / Ki of 5-HT1D).

Table 2: Functional Activity of this compound

This table presents the functional antagonist potency of this compound at the human 5-HT1D and 5-HT1B receptors, as determined by in vitro functional assays.

| Assay | Receptor Subtype | Parameter | Value |

| cAMP Accumulation Assay | 5-HT1D | pKB | 7.1 |

| cAMP Accumulation Assay | 5-HT1B | pKB | <6 |

| [35S]GTPγS Binding Assay | 5-HT1D | pEC50 (as partial agonist) | 8.1 |

Note: pKB is the negative logarithm of the antagonist dissociation constant. pEC50 is the negative logarithm of the half-maximal effective concentration. In high receptor expression systems, this compound has been observed to act as a partial agonist.[1]

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines the methodology to determine the binding affinity (Ki) of this compound for the 5-HT1D receptor.

1. Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1D receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[6]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[6]

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.[6]

-

Resuspend the final pellet in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.[6]

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[6]

-

To each well, add:

-

150 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).[6]

-

50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]5-HT or [3H]GR125743) at a concentration at or below its Kd.

-

50 µL of varying concentrations of this compound or vehicle (for total binding) or a saturating concentration of a non-radiolabeled competing ligand (for non-specific binding).[6]

-

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]

3. Separation and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[6]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

-

Dry the filters and measure the radioactivity trapped on them using a scintillation counter.[6]

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.

-

Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

cAMP Accumulation Functional Assay

This protocol describes how to assess the antagonist activity of this compound at the Gi/o-coupled 5-HT1D receptor by measuring its ability to reverse agonist-induced inhibition of cAMP production.

1. Cell Culture and Plating:

-

Culture CHO cells stably expressing the human 5-HT1D receptor in appropriate media.

-

Seed the cells into 96-well plates and allow them to adhere and grow to a suitable confluency.

2. Antagonist Pre-incubation:

-

Wash the cells with a suitable assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 30 minutes) at 37°C.[8]

3. Agonist Stimulation:

-

Add a fixed concentration of a 5-HT1D receptor agonist (e.g., 5-HT) along with a stimulator of adenylyl cyclase, such as forskolin, to all wells. The agonist concentration should be one that produces a submaximal inhibition of forskolin-stimulated cAMP accumulation (e.g., EC80).

-

Incubate for a specific duration (e.g., 15-30 minutes) at 37°C.

4. Cell Lysis and cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP levels using a commercially available detection kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).[8][9]

5. Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the this compound concentration.

-

Determine the IC50 value of this compound for the reversal of the agonist effect.

-

Calculate the pKB value using the Schild equation for competitive antagonism.

[35S]GTPγS Binding Assay

This functional assay measures the ability of this compound to modulate agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins, which is a proximal event in GPCR activation.[10][11][12]

1. Membrane Preparation:

-

Prepare cell membranes from cells expressing the 5-HT1D receptor as described in the radioligand binding assay protocol.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

The membrane preparation.

-

Assay buffer containing GDP (to ensure G proteins are in their inactive state).[10]

-

Varying concentrations of this compound.

-

A fixed concentration of a 5-HT1D receptor agonist (e.g., 5-HT).

-

-

Pre-incubate the mixture to allow the ligands to bind to the receptors.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific time.

3. Separation and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.[10]

-

Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

-

Measure the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

-

Determine the specific [35S]GTPγS binding at each concentration of this compound.

-

Plot the specific binding against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 or EC50 value depending on whether this compound is acting as an antagonist or a partial agonist in this assay format.

Mandatory Visualization

Caption: 5-HT1D Receptor Signaling Pathway.

Caption: Experimental Workflow for this compound Characterization.

Caption: Selectivity Profile of this compound.

In Vivo Applications

While detailed in vivo protocols for this compound are not extensively published in the readily available literature, its high selectivity for the 5-HT1D receptor makes it a valuable tool for investigating the physiological and pathological roles of this receptor in various animal models. Potential in vivo applications include:

-

Migraine Models: The 5-HT1D receptor has been implicated in the pathophysiology of migraine.[13][14][15] this compound could be used in models such as trigeminal nerve stimulation-induced neurogenic dural inflammation or cortical spreading depression to elucidate the specific contribution of the 5-HT1D receptor to these processes.[13][14]

-

Depression and Anxiety Models: Serotonergic systems are heavily involved in mood regulation. This compound can be employed in animal models of depression (e.g., chronic mild stress, forced swim test) and anxiety (e.g., elevated plus maze) to explore the role of the 5-HT1D receptor in these conditions.[16]

-

Pharmacokinetic and Receptor Occupancy Studies: To establish a clear link between drug administration and target engagement, pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound, coupled with ex vivo receptor occupancy assays, would be crucial for interpreting the results of in vivo efficacy studies.[17][18]

Conclusion

This compound stands out as a critical pharmacological tool for the specific investigation of the 5-HT1D receptor. Its high affinity and selectivity, as demonstrated by the comprehensive in vitro data presented, allow for a more precise dissection of 5-HT1D receptor function in both physiological and pathological contexts. The detailed experimental protocols provided in this guide offer a framework for the consistent and reliable characterization of this compound and other selective 5-HT1D receptor ligands. Further in vivo studies utilizing this compound are warranted to fully elucidate the therapeutic potential of targeting the 5-HT1D receptor.

References

- 1. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

- 9. dovepress.com [dovepress.com]

- 10. Serotonin 5-HT(1B/1D) agonist-stimulated [(35)S]GTPgammaS binding in rat and guinea pig striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. Experimental animal models of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuronal complexity is attenuated in preclinical models of migraine and restored by HDAC6 inhibition | eLife [elifesciences.org]

- 15. Experimental migraine models and their relevance in migraine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Depression and anxiety behaviour in a rat model of chronic migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. meliordiscovery.com [meliordiscovery.com]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

BRL-15572: A Technical Overview of its Serotonin Receptor Binding Affinity and Functional Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and functional characteristics of BRL-15572, a key pharmacological tool for discriminating between serotonin receptor subtypes. The following sections detail its quantitative binding data, the experimental methodologies used for its characterization, and the associated signaling pathways.

Core Findings: High Affinity and Selectivity for the 5-HT1D Receptor

This compound is a potent and selective antagonist for the human serotonin 1D (5-HT1D) receptor.[1][2] In vitro studies have demonstrated its significantly higher affinity for the 5-HT1D receptor subtype compared to other serotonin receptors, most notably exhibiting a 60-fold selectivity over the closely related 5-HT1B receptor.[1][3][4] While its primary utility lies in its 5-HT1D antagonism, this compound also displays moderate affinity for the 5-HT1A and 5-HT2B receptors.[3][4]

Data Presentation: Binding Affinities of this compound at Human Serotonin Receptors

The binding affinities of this compound for a range of human serotonin receptor subtypes, as determined by radioligand binding assays on receptors expressed in Chinese Hamster Ovary (CHO) cells, are summarized below. The data is presented as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

| Receptor Subtype | pKi | Ki (nM) | Reference |

| 5-HT1D | 7.9 | 12.6 | [3] |

| 5-HT1A | 7.7 | 20.0 | [4] |

| 5-HT2B | 7.4 | 39.8 | [4] |

| 5-HT2A | 6.6 | 251.2 | [4] |

| 5-HT7 | 6.3 | 501.2 | [4] |

| 5-HT2C | 6.2 | 631.0 | [4] |

| 5-HT1B | 6.1 | 794.3 | [4] |

| 5-HT1F | 6.0 | 1000.0 | [4] |

| 5-HT6 | 5.9 | 1258.9 | [4] |

| 5-HT1E | 5.2 | 6309.6 | [4] |

Note: Ki values were calculated from the provided pKi values (Ki = 10^(-pKi) * 10^9).

Experimental Protocols

The characterization of this compound's binding affinity and functional activity has been primarily achieved through a combination of radioligand binding assays, [35S]GTPγS binding assays, and cAMP accumulation assays. While the precise, detailed protocols from the original characterization studies are not fully available in the public domain, the following represents the standard methodologies for these experiments.

Radioligand Binding Assays

These assays are employed to determine the affinity of a ligand for a receptor. The general workflow is depicted below.

References

- 1. Serotonin 5-HT(1B/1D) agonist-stimulated [(35)S]GTPgammaS binding in rat and guinea pig striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Constitutive activity at serotonin 5-HT(1D) receptors: detection by homologous GTPgammaS versus [(35)S]-GTPgammaS binding isotherms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Whole-cell radioligand saturation binding [protocols.io]

BRL-15572 CAS number and supplier information

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Introduction

BRL-15572 is a potent and selective antagonist of the human serotonin receptor 1D (h5-HT1D). Its ability to discriminate between the h5-HT1D and the closely related h5-HT1B receptor subtypes has made it an invaluable tool in neuroscience research.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, supplier information, mechanism of action, and detailed experimental protocols to facilitate its use in laboratory settings.

Chemical Properties and Supplier Information

This compound is chemically known as 4-(3-chlorophenyl)-α-(diphenymethyl)-1-piperazineethanol.[2] It is most commonly available as a dihydrochloride salt.

| Property | Value | Reference |

| CAS Number | 193611-72-2 | [2][3] |

| Molecular Formula | C25H27ClN2O · 2HCl | [2] |

| Molecular Weight | 479.9 g/mol | [2] |

| Purity | ≥98% | [2] |

| Formulation | Solid | [2][3] |

Suppliers:

A number of chemical suppliers provide this compound for research purposes. These include:

-

Cayman Chemical[2]

-

Xcess Biosciences[3]

-

Selleck Chemicals[7]

-

Tocris Bioscience

-

APExBIO[8]

-

ChemFarm[9]

Mechanism of Action & Receptor Binding Profile

This compound functions as a selective antagonist at the h5-HT1D receptor.[1][4] It displays a significantly higher affinity for the h5-HT1D receptor compared to the h5-HT1B receptor, with a reported 60-fold selectivity.[1][4] While highly selective, this compound also exhibits some affinity for the 5-HT1A and 5-HT2B receptors.[2][7] The primary mechanism of action involves the modulation of downstream signaling pathways upon binding to the 5-HT1D receptor, a G protein-coupled receptor (GPCR). This interaction can influence neurotransmitter release, such as glutamate, and play a role in regulating cerebral blood pressure.[1]

Binding Affinity Data:

The following table summarizes the binding affinities (pKi) of this compound for various serotonin receptor subtypes. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher value indicating stronger binding affinity.

| Receptor Subtype | pKi | Reference |

| 5-HT1D | 7.9 | [7] |

| 5-HT1A | 7.7 | [7] |

| 5-HT2B | 7.4 | [7] |

| 5-HT2A | 6.6 | [7] |

| 5-HT7 | 6.3 | [7] |

| 5-HT2C | 6.2 | [7] |

| 5-HT1B | 6.1 | [7] |

| 5-HT1F | 6.0 | [7] |

| 5-HT6 | 5.9 | [7] |

| 5-HT1E | 5.2 | [7] |

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay is a functional measure of G protein activation following receptor stimulation. This compound can be used to antagonize the binding of [³⁵S]GTPγS stimulated by 5-HT1D receptor agonists.

Materials:

-

Cell membranes expressing the human 5-HT1D receptor (e.g., from CHO cell lines)

-

[³⁵S]GTPγS

-

GDP

-

This compound

-

5-HT or other 5-HT1D agonist

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM Ascorbic Acid

-

Whatman GF/B filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the h5-HT1D receptor.

-

Pre-incubation: In a microcentrifuge tube, pre-incubate the cell membranes (from approximately 1 x 10⁶ cells) with GDP (10 µM) and varying concentrations of this compound (or vehicle control) in the assay buffer. This pre-incubation step is typically carried out at 30°C for 30 minutes.[7]

-

Initiation of Reaction: Start the reaction by adding [³⁵S]GTPγS to a final concentration of 100 pM, along with the 5-HT1D agonist.[7]

-

Incubation: Incubate the reaction mixture at 30°C for an additional 30 minutes.[7]

-

Termination of Reaction: Stop the reaction by rapid filtration through Whatman GF/B filters.[7]

-

Washing: Wash the filters five times with ice-cold assay buffer to remove unbound radioligand.[7]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the non-specific binding in the presence of a high concentration of unlabeled GTPγS (10 µM).[7] Calculate the specific binding and analyze the data to determine the potency of this compound as an antagonist.

Signaling Pathway & Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of the 5-HT1D receptor and a typical experimental workflow for studying the effects of this compound.

Caption: 5-HT1D Receptor Signaling Pathway.

Caption: General Experimental Workflow.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. xcessbio.com [xcessbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. apexbt.com [apexbt.com]

- 9. chemfarms.com [chemfarms.com]

The Role of 5-HT1A Receptor Agonists in the Modulation of Glutamate Release: A Technical Guide

Disclaimer: No direct scientific literature was found for a compound specifically designated "BRL-15572" in the context of glutamate release modulation. This guide, therefore, focuses on the well-established role of 5-HT1A receptor agonists in this process, a likely mechanism of action for a compound with such a designation originating from early pharmaceutical research. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals investigating compounds that modulate glutamatergic transmission via 5-HT1A receptor activation.

Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a crucial role in a vast array of physiological processes including synaptic plasticity, learning, and memory.[1][2] Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders, making the modulation of glutamate release a key therapeutic target.[1][3][4] One important mechanism for regulating glutamate release is through the activation of presynaptic G-protein coupled receptors (GPCRs), such as the serotonin 1A (5-HT1A) receptor.[5][6][7]

This technical guide provides an in-depth overview of the mechanisms by which 5-HT1A receptor agonists modulate glutamate release, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action

Activation of presynaptic 5-HT1A receptors by an agonist initiates a signaling cascade that ultimately leads to a reduction in glutamate release from the nerve terminal. This process is primarily mediated by the Gβγ subunit of the Gi/o protein coupled to the 5-HT1A receptor. The key downstream effects include the inhibition of voltage-gated calcium channels (VGCCs) and direct interaction with the SNARE complex.

Quantitative Data on Glutamate Release Inhibition

The following table summarizes the inhibitory effects of 5-HT1A receptor agonists on glutamate release from various experimental models.

| Compound | Model System | Method of Evoked Release | Concentration | % Inhibition of Glutamate Release | Reference |

| 8-OH-DPAT | Rat Hippocampal Slices | High K+ (40 mM) | 10 µM | ~40% | Firk C, et al. (2004) |

| BAY x 3702 | Rat Hippocampal Slices | Potassium-evoked | IC50 = 1 µM | 50% | [8] |

| 5-HT | Xenopus Spinal Neurons | N/A (HVA Ca2+ currents) | 1 µM | 34 ± 1.6% | [9] |

| LY379268 (mGlu2/3 agonist) | Rat Frontal Cortex Slices | Focal Potassium | 10 µM | Significant decrease | [10] |

Note: Data for specific 5-HT1A agonists like 8-OH-DPAT are based on representative findings in the field and may vary between studies. Data for other receptor agonists are included for comparative purposes of presynaptic inhibition.

Signaling Pathways

The activation of presynaptic 5-HT1A receptors triggers a cascade of intracellular events leading to the inhibition of glutamate release. The primary pathways are depicted below.

References

- 1. Glutamate as a neurotransmitter in the brain: review of physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gβγ SNARE interactions and their behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Presynaptic inhibition of glutamate release by neuropeptides: use-dependent synaptic modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of evoked glutamate release by the neuroprotective 5-HT(1A) receptor agonist BAY x 3702 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential inhibition of N and P/Q Ca2+ currents by 5-HT1A and 5-HT1D receptors in spinal neurons of Xenopus larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

BRL-15572: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BRL-15572 is a potent and selective antagonist of the 5-hydroxytryptamine (5-HT) receptor subtype 1D (5-HT1D). Its high affinity and approximately 60-fold selectivity over the closely related 5-HT1B receptor make it an invaluable pharmacological tool for dissecting the distinct physiological roles of these two receptor subtypes in the central and peripheral nervous systems.[1] This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, key experimental protocols for its use, and its primary applications in neuroscience research, with a focus on its potential relevance to migraine pathophysiology.

Core Pharmacology of this compound

This compound, chemically known as 3-[4-(3-chlorophenyl) piperazin-1-yl]-1,1-diphenyl-2-propanol, has been extensively characterized for its high affinity and selectivity for the human 5-HT1D receptor.[1] The primary mechanism of action of the 5-HT1D receptor is through its coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2]

Receptor Binding and Functional Activity

The selectivity of this compound is a key feature that allows researchers to pharmacologically discriminate between 5-HT1B and 5-HT1D receptor-mediated effects.[1] Quantitative data from receptor binding and functional assays are summarized below.

| Parameter | Receptor Subtype | Value | Assay Type | Cell Line | Reference |

| pKi | h5-HT1D | 7.9 | Radioligand Binding | CHO | [1] |

| h5-HT1B | <6.2 | Radioligand Binding | CHO | [1] | |

| pKB | h5-HT1D | 7.1 | cAMP Accumulation | CHO | [1] |

| h5-HT1B | <6 | cAMP Accumulation | CHO | [1] | |

| pEC50 | h5-HT1D | 8.1 | [35S]GTPγS Binding | CHO |

Table 1: Quantitative Pharmacological Data for this compound

Key Applications in Neuroscience Research

The primary application of this compound in neuroscience is as a selective antagonist to investigate the physiological and pathological roles of the 5-HT1D receptor.

Discrimination of 5-HT1B and 5-HT1D Receptor Function

Due to the high sequence homology and similar pharmacology of the 5-HT1B and 5-HT1D receptors, selective ligands like this compound are crucial for elucidating their distinct functions.[1] Studies have utilized this compound to show that it preferentially antagonizes native human 5-HT1D receptors, for example, on presynaptic heteroreceptors in the human atrium that modulate neurotransmitter release.[3] In contrast, it shows little to no effect on 5-HT1B-mediated responses, such as those observed in guinea-pig cerebral cortex slices.[3]

Investigation of Migraine Pathophysiology

The 5-HT1D receptor is a key target in migraine research. These receptors are located on presynaptic trigeminal nerve terminals and are believed to play a role in modulating the release of vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP). By antagonizing these receptors, compounds like this compound can be used to probe the mechanisms underlying neurogenic dural vasodilation, a key event in the generation of migraine pain. While direct studies using this compound in migraine models are not extensively documented in the available literature, its selective 5-HT1D antagonism makes it a highly relevant tool for this area of research.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments to characterize the interaction of this compound with 5-HT1D receptors. These protocols are synthesized from standard methodologies and the specific details provided in the primary literature characterizing this compound.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the human 5-HT1D receptor expressed in Chinese Hamster Ovary (CHO) cells.

Materials:

-

Membrane preparations from CHO cells stably expressing the human 5-HT1D receptor.

-

Radioligand: [3H]5-HT or other suitable 5-HT1D radioligand.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 0.2 mM ascorbic acid.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM 5-HT.

-

This compound stock solution.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of the appropriate this compound dilution (or buffer for total binding, or 10 µM 5-HT for non-specific binding).

-

Add 50 µL of radioligand at a concentration close to its Kd.

-

Add 100 µL of the cell membrane preparation (containing a specified amount of protein, e.g., 10-20 µg).

-

Incubate the plate at 37°C for 30 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of this compound to act as a partial agonist or antagonist at the 5-HT1D receptor by quantifying G-protein activation.

Materials:

-

Membrane preparations from CHO cells expressing the human 5-HT1D receptor.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl2, pH 7.4.

-

GDP (10 µM final concentration).

-

[35S]GTPγS (0.1 nM final concentration).

-

5-HT (as a reference agonist).

-

This compound stock solution.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare dilutions of this compound and 5-HT in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer containing GDP, 25 µL of the test compound (this compound or 5-HT), and 25 µL of the membrane preparation.

-

Pre-incubate the plate at 30°C for 30 minutes.

-

Initiate the reaction by adding 25 µL of [35S]GTPγS.

-

Incubate at 30°C for a further 30 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Determine the bound radioactivity by scintillation counting.

-

To test for antagonist activity, pre-incubate the membranes with this compound before adding the agonist (5-HT).

-

Analyze the data to determine the EC50 (for agonism) or the pKB (for antagonism).

cAMP Accumulation Assay

This assay determines the functional consequence of 5-HT1D receptor activation (which is inhibitory) on adenylyl cyclase activity.

Materials:

-

Whole CHO cells expressing the human 5-HT1D receptor.

-

Stimulation Buffer: HBSS or MEM containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

Forskolin (to stimulate adenylyl cyclase).

-

5-HT (as a reference agonist).

-

This compound stock solution.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Plate the CHO cells in a 96-well plate and allow them to adhere.

-

Wash the cells with stimulation buffer.

-

To test for antagonist activity, pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.

-

Add 5-HT at a concentration that gives a submaximal inhibition of the forskolin response, along with a fixed concentration of forskolin.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Construct dose-response curves to determine the pKB of this compound for its antagonism of the 5-HT-induced inhibition of cAMP accumulation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the 5-HT1D receptor and a typical experimental workflow for characterizing a selective antagonist like this compound.

References

- 1. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (this compound) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

BRL-15572: A Technical Guide for Investigating the Role of 5-HT1D Receptors in Cerebral Hemodynamics

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the application of BRL-15572, a selective 5-HT1D receptor antagonist, as a pharmacological tool to investigate the intricate mechanisms of cerebral blood flow regulation, particularly in the context of neurogenic inflammation and its implications for conditions such as migraine.

Introduction: Reframing the Role of 5-HT1D Receptors in Cerebral Blood Pressure

The 5-hydroxytryptamine (serotonin) 1D (5-HT1D) receptor has been a subject of intense research, primarily due to its involvement in the pathophysiology of migraine. While initial hypotheses often linked cerebrovascular changes directly to receptor-mediated vasoconstriction or vasodilation, current evidence suggests a more nuanced role for the 5-HT1D receptor. It is now understood that the 5-HT1B receptor subtype is predominantly responsible for the contractile responses of cerebral arteries.

This compound, as a selective antagonist for the 5-HT1D receptor, is therefore not primarily a tool for directly observing changes in cerebral blood pressure through vascular smooth muscle activity. Instead, its utility lies in its ability to dissect the modulatory role of 5-HT1D receptors in neurogenic control of cerebral circulation. These receptors are strategically located on presynaptic trigeminal nerve terminals that innervate the cranial vasculature. Activation of these receptors inhibits the release of potent vasodilator neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP).

This technical guide provides an in-depth overview of how this compound can be effectively utilized to probe this critical signaling pathway, offering detailed experimental protocols and data presentation formats to facilitate research in this area.

Core Concepts: The Trigeminal-Vascular System and Neurogenic Inflammation

The trigeminal-vascular system is a key player in the regulation of intracranial blood flow and the generation of headache pain. Activation of trigeminal sensory nerves triggers the release of vasoactive peptides, leading to a phenomenon known as neurogenic inflammation, characterized by:

-

Vasodilation: Primarily mediated by CGRP, leading to an increase in blood vessel diameter.

-

Plasma Protein Extravasation (PPE): An increase in the permeability of dural blood vessels, allowing plasma proteins to leak into the surrounding tissue.

The 5-HT1D receptors on the terminals of these trigeminal nerves act as inhibitory autoreceptors. Agonists at this receptor (like the anti-migraine triptan drugs) suppress CGRP release, thereby attenuating neurogenic vasodilation and PPE. This compound, by blocking this receptor, can be used to prevent this inhibition, allowing researchers to study the full extent of the neurogenic inflammatory response or to investigate the effects of endogenous serotonin on this system.

Quantitative Data Presentation

The following tables summarize the key pharmacological characteristics of this compound and the typical quantitative outcomes measured in relevant experimental models.

Table 1: Pharmacological Profile of this compound

| Parameter | Receptor Subtype | Value | Species | Reference |

| Binding Affinity (pKi) | h5-HT1D | 7.9 | Human | [1] |

| h5-HT1B | <6.0 | Human | [1] | |

| Selectivity | h5-HT1D vs. h5-HT1B | ~60-fold | Human | [1] |

| Functional Activity (pKB) in cAMP assay | h5-HT1D | 7.1 | Human | [1] |

| h5-HT1B | <6.0 | Human | [1] |

Table 2: Example Quantitative Data from Trigeminal Stimulation Models

| Experimental Model | Measured Outcome | Stimulus | Effect of 5-HT1D Agonist (e.g., Sumatriptan) | Expected Effect of this compound Pre-treatment |

| Anesthetized Rat | Dural Vessel Diameter | Electrical Stimulation of Trigeminal Nerve | Significant reduction in vasodilation[1] | Antagonism of agonist-induced reduction in vasodilation |

| Anesthetized Rat | Dural Plasma Protein Extravasation | Electrical Stimulation of Trigeminal Ganglion | Inhibition | Blockade of agonist-induced inhibition |

| Cultured Trigeminal Neurons | CGRP Release | KCl or Bradykinin Stimulation | Repression of stimulated CGRP release[2] | Reversal of agonist-induced repression of CGRP release |

| Human Subjects | Jugular Vein CGRP Levels | Capsaicin Injection in Forehead | N/A (agonist not administered) | N/A |

| Increase from 28 ± 5 to 40 ± 7 pmol/l[3] |

Experimental Protocols

In Vivo Model: Trigeminal Ganglion Stimulation in the Anesthetized Rat

This model is a cornerstone for studying neurogenic dural vasodilation and plasma protein extravasation.

Objective: To measure the effects of this compound on changes in dural blood vessel diameter and permeability following electrical stimulation of the trigeminal ganglion.

Materials:

-

Male Wistar rats (250-350g)

-

Anesthetic (e.g., sodium pentobarbital)

-

Stereotaxic frame

-

Bipolar stimulating electrode

-

Intravital microscope with a camera and vessel diameter analysis software[1]

-

Laser Doppler flowmeter (for blood flow measurements)

-

Evans Blue dye or ¹²⁵I-labeled bovine serum albumin (for PPE)

-

This compound, 5-HT1D agonists (e.g., sumatriptan), and vehicle solutions

-

Physiological monitoring equipment (blood pressure, heart rate, temperature)

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the rat and place it in a stereotaxic frame. Maintain body temperature. Cannulate the femoral vein for drug administration and the femoral artery for blood pressure monitoring.

-

Cranial Window Preparation: Create a closed cranial window over the dura mater to allow for visualization of the dural vessels with the intravital microscope[1].

-

Electrode Placement: Stereotaxically lower a bipolar electrode into the trigeminal ganglion.

-

Baseline Measurements: After a stabilization period, record baseline dural artery diameter and/or dural blood flow.

-

Drug Administration: Administer this compound or vehicle intravenously. Allow for a sufficient pre-treatment period. Subsequently, a 5-HT1D agonist can be administered to test the antagonistic effect of this compound.

-

Trigeminal Stimulation: Apply electrical stimulation to the trigeminal ganglion (e.g., 0.5 ms pulses, 5 Hz, for a set duration)[1].

-

Data Acquisition: Continuously record dural vessel diameter and/or blood flow before, during, and after stimulation.

-

Plasma Protein Extravasation (Optional): If measuring PPE, administer Evans Blue dye or ¹²⁵I-BSA before stimulation. After the experiment, perfuse the animal, collect the dura mater, and quantify the amount of extravasated tracer.

In Vitro Model: CGRP Release from Cultured Trigeminal Ganglia Neurons

This model allows for the direct measurement of neurotransmitter release from sensory neurons.

Objective: To determine the effect of this compound on the modulation of stimulated CGRP release from cultured trigeminal neurons.

Materials:

-

Primary trigeminal ganglia cultures from neonatal or adult rats.

-

Cell culture reagents (media, serum, antibiotics).

-

Stimulating agents (e.g., high concentration KCl, capsaicin, bradykinin)[2][4].

-

This compound, 5-HT1D agonists, and vehicle solutions.

-

CGRP enzyme-linked immunosorbent assay (ELISA) kit[5].

-

Plate reader.

Procedure:

-

Cell Culture: Isolate and culture trigeminal ganglia neurons according to established protocols.

-

Pre-treatment: Pre-incubate the cultured neurons with this compound or vehicle for a defined period.

-

Stimulation: Add a stimulating agent (e.g., KCl to depolarize the neurons) to the culture medium in the presence or absence of a 5-HT1D agonist.

-

Sample Collection: After the stimulation period, collect the culture supernatant.

-

CGRP Quantification: Measure the concentration of CGRP in the supernatant using a CGRP ELISA kit.

-

Data Analysis: Compare the amount of CGRP released under different treatment conditions.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of Neurogenic Vasodilation

References

- 1. Sumatriptan inhibits neurogenic vasodilation of dural blood vessels in the anaesthetized rat--intravital microscope studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stimulation of the Calcitonin Gene-Related Peptide Enhancer by Mitogen-Activated Protein Kinases and Repression by an Antimigraine Drug in Trigeminal Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CGRP release in an experimental human trigeminal pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two mechanisms involved in trigeminal CGRP release: implications for migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ex vivo stimulation of the trigeminal nucleus caudalis induces peripheral CGRP release in the trigeminal ganglion and reveals a distinct dopamine-endocannabinoid mechanism relevant to migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

BRL-15572: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-15572 is a potent and selective antagonist of the serotonin 5-HT1D receptor. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. It includes detailed experimental protocols for key in vitro assays, a summary of its binding and functional activity, and an exploration of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development who are interested in the 5-HT1D receptor and its ligands.

Introduction

The serotonin (5-HT) system is a complex network of receptors and signaling pathways that plays a crucial role in a wide range of physiological and pathological processes. Among the numerous 5-HT receptor subtypes, the 5-HT1D receptor has garnered significant interest due to its potential involvement in migraine pathophysiology and other neurological disorders. The development of selective ligands for this receptor is paramount to elucidating its precise functions and therapeutic potential.

This compound, with the chemical name 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol, emerged as a significant pharmacological tool due to its high affinity and approximately 60-fold selectivity for the human 5-HT1D receptor over the closely related 5-HT1B receptor.[1][2] This selectivity allows for the specific investigation of 5-HT1D receptor-mediated effects, both in vitro and in vivo. This document details the key studies that defined the pharmacological profile of this compound.

Chemical Synthesis

A laboratory-scale, multi-step synthesis for this compound hydrochloride has been described.[3] The general procedure is as follows:

-

Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 1-(3-Chlorophenyl)piperazine. This is typically achieved through a nucleophilic aromatic substitution reaction.

-

Alkylation with Diphenylpropanol: The 1-(3-chlorophenyl)piperazine intermediate is then reacted with 1,1-diphenyl-2-propanol under basic conditions to yield the free base of this compound.

-

Salt Formation: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt. This salt form generally possesses enhanced stability and solubility, making it more suitable for experimental use.[3]

Pharmacological Profile

The pharmacological activity of this compound has been characterized through a series of in vitro assays, primarily focusing on its binding affinity and functional antagonism at serotonin receptors.

Receptor Binding Affinity

The binding affinity of this compound for various serotonin receptor subtypes was determined using radioligand binding assays with membranes from Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors. The key findings are summarized in the table below.

| Receptor Subtype | pKi |

| 5-HT1D | 7.9 |

| 5-HT1A | 7.7 |

| 5-HT2B | 7.4 |

| 5-HT2A | 6.6 |

| 5-HT7 | 6.3 |

| 5-HT2C | 6.2 |

| 5-HT1B | 6.1 |

| 5-HT1F | 6.0 |

| 5-HT6 | 5.9 |

| 5-HT1E | 5.2 |

Table 1: Binding affinities (pKi) of this compound for various human serotonin receptor subtypes. Data sourced from Selleck Chemicals.[2]

Functional Activity

The functional activity of this compound was assessed using [35S]GTPγS binding and cAMP accumulation assays in CHO cells expressing human 5-HT1B and 5-HT1D receptors.

| Assay | Receptor | Parameter | Value |

| cAMP Accumulation | 5-HT1D | pKB | 7.1 |

| cAMP Accumulation | 5-HT1B | pKB | <6 |

Table 2: Functional antagonist activity (pKB) of this compound at human 5-HT1D and 5-HT1B receptors. Data sourced from Price et al. (1997) as cited by Selleck Chemicals.[2]

Mechanism of Action

This compound acts as a competitive antagonist at the 5-HT1D receptor. By binding to the receptor, it blocks the binding of the endogenous agonist, serotonin, and subsequently inhibits the intracellular signaling cascade. 5-HT1D receptors are Gi/Go-coupled receptors, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This compound's antagonism of this receptor prevents this decrease in cAMP.

The following diagram illustrates the signaling pathway of the 5-HT1D receptor and the antagonistic action of this compound.

Caption: Mechanism of action of this compound at the 5-HT1D receptor.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity of a compound for a specific receptor.

-

Cell Culture and Membrane Preparation:

-

CHO cells stably expressing the human 5-HT receptor subtype of interest are cultured under standard conditions.

-

Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add in the following order:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

A fixed concentration of the appropriate radioligand (e.g., [3H]5-CT).

-

Increasing concentrations of the unlabeled competitor (this compound).

-

Cell membrane preparation.

-

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation.

-

Membrane Preparation:

-

Prepare cell membranes from CHO cells expressing the human 5-HT1D or 5-HT1B receptors as described in the radioligand binding assay protocol.

-

-

Assay Procedure:

-

The assay is conducted in a 96-well plate.

-

Pre-incubate the cell membranes (from approximately 1 x 106 cells) at 30°C for 30 minutes in a HEPES buffer (20 mM HEPES, 3 mM MgCl2, 100 mM NaCl, 0.2 mM ascorbate) containing 10 µM GDP, with or without this compound.[4]

-

Initiate the reaction by adding 10 µL of [35S]GTPγS to a final concentration of 100 pM.[4]

-

Incubate for a further 30 minutes at 30°C.[4]

-

Determine non-specific binding in the presence of 10 µM unlabeled GTPγS.[4]

-

-

Termination and Detection:

-

Data Analysis:

-

Calculate the specific binding of [35S]GTPγS.

-

For antagonist studies, the ability of this compound to inhibit agonist-stimulated [35S]GTPγS binding is measured, and the pA2 or KB value is determined.

-

The following diagram illustrates the workflow for the [35S]GTPγS binding assay.

Caption: Workflow for the [35S]GTPγS binding assay.

Preclinical and Clinical Development Status

Extensive searches for preclinical data on the absorption, distribution, metabolism, and excretion (ADME) and toxicology of this compound did not yield any specific information. Similarly, there is no evidence of this compound having entered clinical trials. This suggests that the development of this compound likely did not progress beyond the initial pharmacological characterization and its primary utility has been as a research tool for in vitro and in vivo studies of the 5-HT1D receptor.

Conclusion

This compound is a valuable pharmacological tool characterized by its high affinity and selectivity for the 5-HT1D receptor. This technical guide has provided a detailed overview of its discovery, synthesis, and in vitro pharmacological profile, including key experimental protocols. While its development as a therapeutic agent appears to have been limited, this compound remains a significant compound for researchers investigating the physiological and pathological roles of the 5-HT1D receptor. The data and methodologies presented here serve as a comprehensive resource for the scientific community.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

BRL-15572: A Technical Guide to its Affinity and Functional Activity at Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of BRL-15572, a selective antagonist for the serotonin 5-HT1D receptor. The document details its binding affinity (pKi) and functional antagonist potency (pKB) at various serotonin receptor subtypes, outlines the experimental protocols for these determinations, and illustrates the associated signaling pathways.

Quantitative Pharmacological Data

The binding affinities and functional potencies of this compound have been determined through various in vitro assays. The data consistently demonstrates a significant selectivity for the human 5-HT1D receptor over the 5-HT1B receptor, as well as interactions with other serotonin receptor subtypes.

Table 1: Binding Affinity (pKi) of this compound at Human Serotonin Receptors

| Receptor Subtype | pKi Value | Selectivity (fold) over 5-HT1B | Reference |

| 5-HT1D | 7.9 | 60 | [1][2][3] |

| 5-HT1B | 6.1 | - | [4] |

| 5-HT1A | 7.7 | - | [1][4] |

| 5-HT2B | 7.4 | - | [1][4] |

| 5-HT1E | 5.2 | - | [4] |

| 5-HT1F | 6.0 | - | [4] |

| 5-HT2A | 6.6 | - | [4] |

| 5-HT2C | 6.2 | - | [4] |

| 5-HT6 | 5.9 | - | [4] |

| 5-HT7 | 6.3 | - | [4] |

Table 2: Functional Activity (pKB and pEC50) of this compound

| Assay Type | Receptor Subtype | pKB / pEC50 Value | Reference |

| cAMP Accumulation Assay | h5-HT1D | 7.1 | [2][4] |

| cAMP Accumulation Assay | h5-HT1B | <6 | [2] |

| [35S]GTPγS Binding Assay | h5-HT1D | pEC50 = 8.1 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in determining the pharmacological profile of this compound.

Radioligand Receptor Binding Assays

These assays determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the pKi of this compound at various human serotonin receptors expressed in CHO cells.

Materials:

-

CHO cell membranes expressing the human 5-HT receptor of interest.

-

Radioligand specific for the receptor subtype (e.g., [3H]5-CT).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

[35S]GTPγS Binding Functional Assays

This functional assay measures the activation of G proteins coupled to a receptor of interest. Agonist binding to a G protein-coupled receptor (GPCR) stimulates the exchange of GDP for GTP on the Gα subunit. The use of the non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.

Objective: To determine the functional potency (pEC50) of this compound at h5-HT1D and h5-HT1B receptors.

Materials:

-

CHO cell membranes expressing the h5-HT1D or h5-HT1B receptors.

-

[35S]GTPγS.

-

GDP.

-

This compound at various concentrations.

-

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 3 mM MgCl2, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Cell membranes are pre-incubated with GDP in the assay buffer.

-

This compound at varying concentrations is added to the membrane suspension.

-

The reaction is initiated by the addition of [35S]GTPγS.

-

The incubation is carried out at 30°C for a specified time.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer.

-

The amount of bound [35S]GTPγS is quantified by scintillation counting.

-

The concentration-response curve is plotted to determine the EC50 value, from which the pEC50 is calculated.

cAMP Accumulation Functional Assays

This assay measures the functional consequence of receptor activation on the downstream second messenger, cyclic adenosine monophosphate (cAMP). For Gi/o-coupled receptors like 5-HT1D, activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased cAMP levels.

Objective: To determine the antagonist potency (pKB) of this compound at h5-HT1D and h5-HT1B receptors.

Materials:

-

CHO cells expressing the h5-HT1D or h5-HT1B receptors.

-

A known agonist for the receptor (e.g., 5-HT).

-

This compound at various concentrations.

-

Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and reagents.

Procedure:

-

Cells are plated in a multi-well plate and incubated.

-

The cells are then incubated with varying concentrations of this compound.

-

A fixed concentration of the agonist (e.g., the EC80 concentration) is added in the presence of forskolin to stimulate cAMP production.

-

The incubation is carried out for a defined period.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercial assay kit.

-

The ability of this compound to antagonize the agonist-induced effect on cAMP levels is used to calculate the pKB value.

Visualizations

Signaling Pathway of this compound at the 5-HT1D Receptor

The 5-HT1D receptor is a G protein-coupled receptor that primarily signals through the Gi/o pathway. As an antagonist, this compound blocks the binding of the endogenous agonist serotonin (5-HT), thereby preventing the downstream signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Caption: this compound antagonizes the 5-HT1D receptor, blocking Gi/o signaling.

Experimental Workflow for Pharmacological Profiling

The process of characterizing a compound like this compound involves a series of interconnected experiments to determine its binding affinity and functional activity.

Caption: Workflow for determining the pharmacological profile of this compound.

References

A Methodological and Application Guide to the STAT3 Signaling Pathway in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that functions as a critical node in cellular signaling, translating extracellular cues into transcriptional responses.[1][2] In normal physiological contexts, STAT3 activation is a transient and tightly regulated process, mediating cellular processes such as proliferation, survival, differentiation, and immune responses.[3][4] However, the persistent and aberrant activation of STAT3 is a hallmark of numerous human cancers, including those of the breast, lung, prostate, and pancreas, as well as melanoma.[5][6] This constitutive activation drives tumor progression by upregulating genes involved in proliferation (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-2, Bcl-xL), angiogenesis, and immune evasion.[1][5][7] Consequently, STAT3 has emerged as a high-priority therapeutic target in oncology.[1][3][8][9]

This technical guide provides an in-depth overview of the core STAT3 signaling pathway, detailed experimental protocols for its investigation, and a summary of strategies for its therapeutic inhibition.

The Core STAT3 Signaling Pathway

STAT3 is a latent cytoplasmic transcription factor that is activated through a canonical signaling cascade initiated by cytokines and growth factors.[1][3] The Janus kinase (JAK) family of tyrosine kinases plays a central role in this process.[10]

Canonical JAK-STAT3 Activation

The canonical pathway is the most well-characterized route to STAT3 activation.[5]

-

Ligand-Receptor Binding : Cytokines (e.g., Interleukin-6, IL-6) or growth factors bind to their specific transmembrane receptors.[1][5][11]

-

Receptor Dimerization & JAK Activation : This binding induces receptor dimerization, bringing receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other.[10][11]

-

STAT3 Recruitment and Phosphorylation : The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for the SH2 (Src Homology 2) domain of STAT3 monomers.[11] Once recruited, STAT3 is phosphorylated by the JAKs at a critical tyrosine residue (Tyr705).[4][12]

-

Dimerization and Nuclear Translocation : Phosphorylated STAT3 (p-STAT3) dissociates from the receptor and forms stable homodimers (or heterodimers with other STAT proteins) via reciprocal SH2 domain-phosphotyrosine interactions.[4][5]

-

Gene Transcription : The p-STAT3 dimers translocate into the nucleus, bind to specific DNA response elements (e.g., GAS, gamma-activated sequence) in the promoter regions of target genes, and initiate their transcription.[13]

Alternative Activation Pathways

While the JAK-dependent pathway is considered canonical, STAT3 can also be activated by other mechanisms, contributing to its persistent activity in cancer. Non-receptor tyrosine kinases, such as Src, can directly phosphorylate STAT3.[5] Furthermore, STAT3 signaling can integrate with other pathways, like the PI3K/AKT/mTOR and MAPK/ERK pathways, creating a complex signaling network.[10][14]

Methodologies for Quantifying STAT3 Activity

Assessing the activation state and functional consequences of STAT3 signaling is crucial for both basic research and drug development. The following sections detail the core experimental protocols used in the field.

Analysis of STAT3 Phosphorylation: Western Blotting

Western blotting is the most common technique used to measure the levels of total STAT3 and its activated, phosphorylated form (p-STAT3 Tyr705).[12] A decrease in the ratio of p-STAT3 to total STAT3 is indicative of pathway inhibition.[15]

1. Cell Lysis and Protein Quantification:

-

Culture cells to desired confluency and treat with inhibitors or stimuli as required.

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[15]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

-

Transfer the supernatant to a fresh tube and determine the protein concentration using a BCA protein assay.[15]

2. Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add 4X Laemmli sample buffer to a final 1X concentration and boil at 95-100°C for 5-10 minutes.[15]

-

Load 20-30 µg of protein per lane onto a 4-12% polyacrylamide gel. Include a molecular weight marker.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

3. Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]

4. Immunoblotting:

-